5-(4-bromophenyl)-N-[[(2-propyl-5-tetrazolyl)amino]-sulfanylidenemethyl]-2-furancarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-N-[[(2-propyl-5-tetrazolyl)amino]-sulfanylidenemethyl]-2-furancarboxamide is a furoic acid.
Scientific Research Applications
Antiprotozoal Agents : In a study conducted by Ismail et al. (2004), similar compounds were synthesized and evaluated for their antiprotozoal properties. They demonstrated strong DNA affinities and exhibited in vitro effectiveness against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential for treating diseases like sleeping sickness and malaria. Read more.
Synthesis and Applications in Organic Chemistry : Research by Remizov et al. (2019) focused on the reaction of similar furan compounds with bases, leading to the formation of various novel chemical structures. This demonstrates the compound's potential in synthesizing diverse chemical entities in organic chemistry. Read more.
Anti-Bacterial Activities : Siddiqa et al. (2022) explored the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues, including compounds structurally similar to the query compound. These showed significant in vitro antibacterial activities against clinically isolated drug-resistant bacteria, indicating their potential use in combating bacterial infections. Read more.
Crystal Structure Analysis : A study by Galešić and Vlahov (1990) examined the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their practical applications. Read more.
Photodynamic Therapy Application : Pişkin et al. (2020) synthesized new derivatives of benzenesulfonamide, including compounds similar to the query. Their study highlights the potential of these compounds in photodynamic therapy, particularly for cancer treatment, due to their good fluorescence properties and high singlet oxygen quantum yield. Read more.
Properties
CAS No. |
578732-80-6 |
---|---|
Molecular Formula |
C16H15BrN6O2S |
Molecular Weight |
435.3g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H15BrN6O2S/c1-2-9-23-21-15(20-22-23)19-16(26)18-14(24)13-8-7-12(25-13)10-3-5-11(17)6-4-10/h3-8H,2,9H2,1H3,(H2,18,19,21,24,26) |
InChI Key |
MPPNRIHCUHCBFR-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.